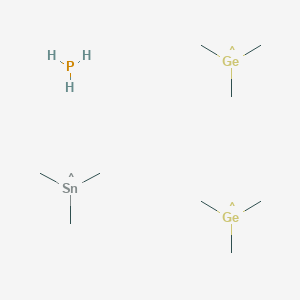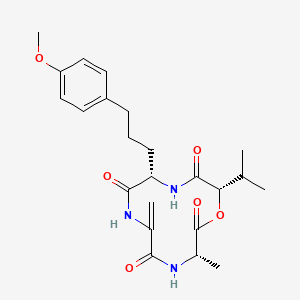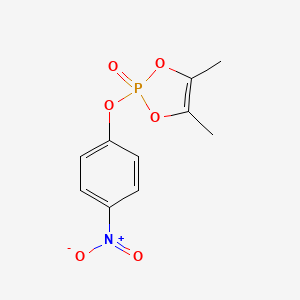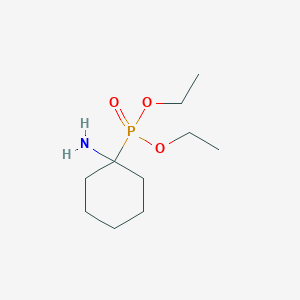![molecular formula C16H7Cl2NOS B14631140 5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro- CAS No. 56536-79-9](/img/structure/B14631140.png)
5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro- is a chemical compound belonging to the phenothiazine family Phenothiazines are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro- typically involves the condensation of 2-aminothiophenol with 2,3-dichloro-1,4-naphthoquinone in an alkaline medium . This reaction yields the intermediate 6-chloro-5H-benzo[a]phenothiazin-5-one, which can be further modified to introduce additional chlorine atoms at specific positions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinone derivatives, while substitution reactions can produce halogenated phenothiazine compounds .
Wissenschaftliche Forschungsanwendungen
5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and antiviral effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-5H-benzo[a]phenothiazin-5-one: Similar in structure but with a methyl group instead of chlorine atoms.
5H-Benzo[a]phenothiazin-5-one, 6-hydroxy-: Contains a hydroxyl group instead of chlorine atoms.
6-Anilino-5H-benzo[a]phenothiazin-5-one: Features an anilino group, offering different biological activities.
Uniqueness
5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro- is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other phenothiazine derivatives and contributes to its specific applications and effects .
Eigenschaften
CAS-Nummer |
56536-79-9 |
|---|---|
Molekularformel |
C16H7Cl2NOS |
Molekulargewicht |
332.2 g/mol |
IUPAC-Name |
6,9-dichlorobenzo[a]phenothiazin-5-one |
InChI |
InChI=1S/C16H7Cl2NOS/c17-8-5-6-11-12(7-8)21-16-13(18)15(20)10-4-2-1-3-9(10)14(16)19-11/h1-7H |
InChI-Schlüssel |
CTRABZGUNHVCKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)Cl)SC3=C(C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



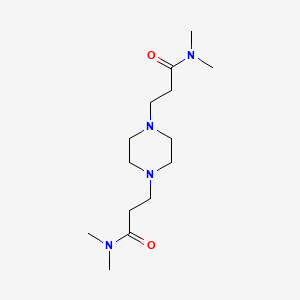
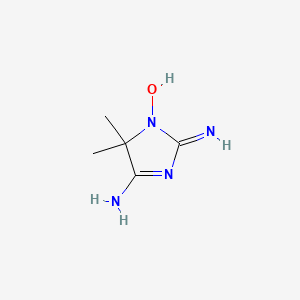
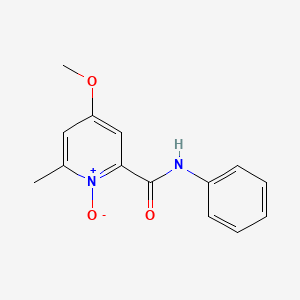
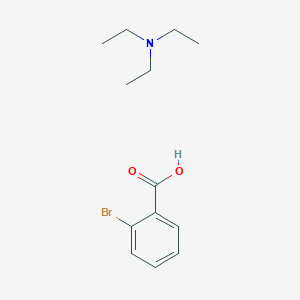
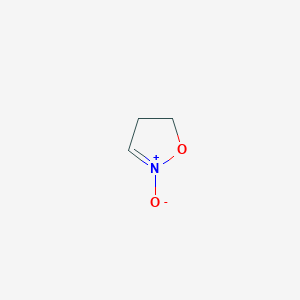
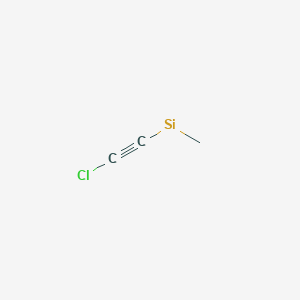
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14631077.png)

![1,4-Diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine](/img/structure/B14631081.png)
